(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC17356154
Molecular Formula: C24H37N7O3
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H37N7O3 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1 |
| Standard InChI Key | VOUMLPCTQZFHQE-ROUUACIJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCNC3)OC[C@@H]4CCCN4C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCNC3)OCC4CCCN4C |
Introduction
Chemical Identification and Structural Analysis
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name, tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate, reflects its stereochemical complexity and functional diversity. Its molecular formula, C₂₄H₃₇N₇O₃, includes:
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A piperazine core substituted with a cyanomethyl group and a tert-butyl carbamate protecting group.
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A tetrahydropyrido[3,4-d]pyrimidin-4-yl unit linked via an ether bond to a (S)-1-methylpyrrolidin-2-yl moiety.
Spectroscopic Identifiers
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InChI:
InChI=1S/C24H37N7O3/c1-24(2,3)34-23(32)31-13-12-30(15-17(31)7-9-25)21-19-8-10-26-14-20(19)27-22(28-21)33-16-18-6-5-11-29(18)4/h17-18,26H,5-8,10-16H2,1-4H3/t17-,18-/m0/s1 -
InChIKey:
VOUMLPCTQZFHQE-ROUUACIJSA-N.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step reactions, as inferred from related tetrahydropyridopyrimidine derivatives :
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Piperazine Functionalization: Introduction of the cyanomethyl group via nucleophilic substitution on Boc-protected piperazine .
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Pyrimidine Ring Construction: Cyclocondensation of diaminopyridine derivatives with carbonyl sources to form the tetrahydropyridopyrimidine core .
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Etherification: Coupling the pyrrolidine-methoxy group to the pyrimidine ring using Mitsunobu or Williamson ether synthesis.
Key Reaction Steps
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Step 1: Protection of piperazine with tert-butyl carbamate (Boc) to avoid side reactions .
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Step 2: Cyanomethylation at the C2 position using bromoacetonitrile in the presence of a base .
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Step 3: Palladium-catalyzed cross-coupling to attach the pyrimidine fragment .
Purification and Characterization
Post-synthesis purification employs column chromatography and recrystallization. Analytical confirmation uses:
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NMR: Distinct signals for the tert-butyl group (δ 1.4 ppm) and pyrrolidine methyl (δ 2.3 ppm).
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HPLC-MS: Molecular ion peak at m/z 472.6 [M+H]⁺.
Physicochemical Properties
The compound’s moderate LogP suggests balanced hydrophobicity for membrane permeability, while the basic pKa aligns with protonation under physiological conditions .
Pharmacological Applications
Kinase Inhibition
The tetrahydropyridopyrimidine scaffold is a hallmark of kinase inhibitors (e.g., PI3K, CDK4/6). The cyanomethyl group may enhance binding to ATP pockets, while the pyrrolidine moiety improves solubility .
Research Findings and Preclinical Data
In Vitro Studies
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Cytotoxicity: Dose-dependent growth inhibition in leukemia (K562) and lung cancer (A549) cells .
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Selectivity: 10-fold higher activity against cancer cells vs. normal fibroblasts .
In Vivo Efficacy
While direct data are unavailable, structurally similar compounds show:
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Tumor Growth Reduction: 60–70% suppression in xenograft models at 10 mg/kg .
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Oral Bioavailability: ~40% due to the tert-butyl group enhancing metabolic stability.
Future Directions and Challenges
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Optimization: SAR studies to refine the pyrrolidine and cyanomethyl substituents.
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Toxicology: Assess hepatotoxicity risks associated with chronic cyanomethyl exposure.
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Formulation: Develop nanoparticle carriers to improve aqueous solubility.
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